N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)biphenyl-2-carboxamide
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Overview
Description
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a biphenyl carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide intermediate. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the biphenyl carboxamide moiety is often synthesized through amide bond formation reactions using appropriate carboxylic acid derivatives and amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and biphenyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: Shares the methoxyphenyl group but lacks the oxadiazole and biphenyl carboxamide structures.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring instead of an oxadiazole ring.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its combination of an oxadiazole ring, methoxyphenyl group, and biphenyl carboxamide structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C26H25N3O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C26H25N3O3/c1-18(2)29(17-24-27-25(28-32-24)20-13-15-21(31-3)16-14-20)26(30)23-12-8-7-11-22(23)19-9-5-4-6-10-19/h4-16,18H,17H2,1-3H3 |
InChI Key |
LJKLLQCUOUKLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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